molecular formula C14H16FN3O2 B14408449 6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 84313-93-9

6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14408449
CAS No.: 84313-93-9
M. Wt: 277.29 g/mol
InChI Key: VFMKZXBOOXFNQI-UHFFFAOYSA-N
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Description

6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a synthetic compound that belongs to the class of organofluorine compounds It features a pyridazinone core substituted with a fluoro-morpholinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and morpholine.

    Formation of Intermediate: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 3-fluoro-4-morpholinoaniline is then coupled with a suitable pyridazinone precursor under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluoro-morpholinyl phenyl group enhances its binding affinity to target proteins, potentially inhibiting their function. This can lead to modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An antibacterial agent with a similar fluoro-morpholinyl phenyl group.

    3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of various pharmaceuticals.

Uniqueness

6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

84313-93-9

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

3-(3-fluoro-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C14H16FN3O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1,3,9H,2,4-8H2,(H,17,19)

InChI Key

VFMKZXBOOXFNQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

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